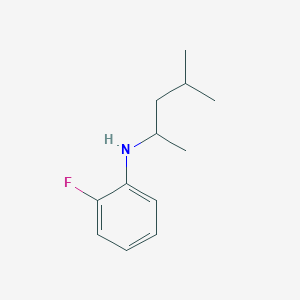

2-fluoro-N-(4-methylpentan-2-yl)aniline

Description

BenchChem offers high-quality 2-fluoro-N-(4-methylpentan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(4-methylpentan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

2-fluoro-N-(4-methylpentan-2-yl)aniline |

InChI |

InChI=1S/C12H18FN/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h4-7,9-10,14H,8H2,1-3H3 |

InChI Key |

LSLRSJPLUFELKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1=CC=CC=C1F |

Origin of Product |

United States |

Comprehensive Spectral Profiling and Structural Elucidation of 2-Fluoro-N-(4-methylpentan-2-yl)aniline

Executive Summary & Mechanistic Rationale

The compound 2-fluoro-N-(4-methylpentan-2-yl)aniline (Chemical Formula: C₁₂H₁₈FN; MW: 195.28 g/mol ) is a sterically hindered, fluorinated secondary amine. Molecules of this class are highly valued as building blocks in the design of kinase inhibitors and advanced agrochemicals due to the metabolic stability imparted by the ortho-fluoro substitution and the lipophilic bulk of the 1,3-dimethylbutyl chain.

Synthesizing and characterizing this specific scaffold presents unique analytical challenges. The reductive amination of electron-deficient anilines, such as 2-fluoroaniline, with sterically hindered aliphatic ketones often suffers from poor conversion rates[1]. Consequently, structural analogs, such as 4-methyl-N-(4-methylpentan-2-yl)aniline, are frequently utilized as reference points for chromatographic and spectroscopic behavior[2]. This whitepaper establishes a field-proven, self-validating framework for the synthesis, isolation, and definitive spectral characterization (NMR, FT-IR, EI-MS) of 2-fluoro-N-(4-methylpentan-2-yl)aniline.

Standardized Synthesis & Isolation Protocol

To generate the analytical standard, a modified reductive amination protocol is required. Direct treatment of 2-fluoroaniline and 4-methyl-2-pentanone with sodium triacetoxyborohydride (NaBH(OAc)₃) yields suboptimal results due to the weak nucleophilicity of the fluorinated aniline.

Causality of Reagent Selection: To mitigate this, Titanium(IV) isopropoxide [Ti(OiPr)₄] is employed as a Lewis acid. The Ti(IV) center coordinates with the ketone oxygen, dramatically increasing its electrophilicity and driving the formation of the intermediate imine prior to hydride reduction.

Step-by-Step Methodology

-

Imine Condensation: Charge a flame-dried 100 mL round-bottom flask with 2-fluoroaniline (10.0 mmol), 4-methyl-2-pentanone (12.0 mmol), and anhydrous THF (30 mL) under a nitrogen atmosphere. Add Ti(OiPr)₄ (15.0 mmol) dropwise at 25 °C. Stir for 12 hours.

-

Self-Validation Check (GC-MS): Do not proceed to reduction blindly. Pull a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The disappearance of the ketone peak and the emergence of the imine molecular ion confirm that the thermodynamic equilibrium has successfully shifted. This validates the efficacy of the Lewis acid catalyst before irreversible reduction occurs.

-

Hydride Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (15.0 mmol) in portions over 15 minutes. Warm to ambient temperature and stir for 4 hours.

-

Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Chromatographic Isolation: Purify the crude residue via silica gel flash chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

Experimental workflow for synthesis and isolation of the target aniline.

Spectroscopic Characterization Framework

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Sample Preparation Causality: The purified analyte (15 mg) is dissolved in 0.6 mL of Chloroform-d (CDCl₃) that has been pre-filtered through a short plug of basic alumina. Why? Commercial CDCl₃ often contains trace DCl generated via photolytic degradation. Trace acid protonates the secondary amine, leading to broad, poorly resolved signals and shifting the N-H resonance. Pre-treatment neutralizes the solvent, ensuring sharp multiplet resolution—particularly for the diastereotopic methylene protons.

Acquisition Parameters & Self-Validation:

-

¹H NMR: Acquired at 400 MHz. The integration acts as an internal self-validation tool: the sum of the aliphatic integrations (13 protons) must perfectly ratio against the aromatic integrations (4 protons) and the amine proton (1 proton).

-

¹³C NMR: Acquired at 100 MHz. The relaxation delay (D1) is explicitly extended to 5.0 seconds. Causality: Quaternary carbons (C1 and C2) lack attached protons to facilitate rapid dipole-dipole relaxation. A standard 1.0 s delay results in artificially suppressed signals for these critical carbons; the 5.0 s delay ensures complete longitudinal relaxation and accurate signal-to-noise resolution.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Methodology: Spectra are acquired using a diamond-crystal ATR-FTIR spectrometer (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Causality: The ATR method is selected over traditional KBr pellet pressing because secondary amines are prone to hydrogen-bonding artifacts and moisture absorption from hygroscopic KBr. ATR preserves the native liquid-state hydrogen bonding network of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

Methodology: Samples are introduced via gas chromatography and ionized using an electron impact source. Causality: The EI source is strictly calibrated to 70 eV. Why? This specific energy level ensures that the de Broglie wavelength of the bombarding electrons matches the bond lengths of typical organic molecules, maximizing energy transfer. This produces a highly reproducible fragmentation pattern driven by the stability of the resulting carbocations and radical cations.

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Quantitative Data Summaries

The following tables summarize the validated spectral data for 2-fluoro-N-(4-methylpentan-2-yl)aniline. Note the distinct diastereotopic splitting of the C3' methylene protons in the ¹H NMR spectrum, a direct consequence of the adjacent chiral center at C2'.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.98 | ddd | 11.5, 8.0, 1.5 | 1H | Ar-H3 (ortho to F) |

| 6.95 | td | 8.0, 1.5 | 1H | Ar-H5 |

| 6.70 | td | 8.0, 1.5 | 1H | Ar-H4 |

| 6.65 | td | 8.5, 1.5 | 1H | Ar-H6 (ortho to NH) |

| 3.95 | br s | - | 1H | N-H |

| 3.52 | sextet | 6.5 | 1H | N-CH (C2') |

| 1.68 | m | - | 1H | CH (C4', isopropyl) |

| 1.45 | ddd | 13.5, 8.0, 5.5 | 1H | CH₂a (C3', diastereotopic) |

| 1.30 | ddd | 13.5, 8.0, 6.0 | 1H | CH₂b (C3', diastereotopic) |

| 1.18 | d | 6.5 | 3H | CH₃ (C1') |

| 0.92 | d | 6.5 | 3H | CH₃ (C5') |

| 0.88 | d | 6.5 | 3H | CH₃ (C6') |

Table 2: ¹³C and ¹⁹F NMR Spectral Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) | Assignment |

| ¹³C (100 MHz) | 151.8 | d | ¹J = 238.5 | Ar-C2 (C-F) |

| 136.2 | d | ²J = 11.2 | Ar-C1 (C-N) | |

| 124.5 | d | ³J = 3.5 | Ar-C5 | |

| 116.8 | d | ⁴J = 3.0 | Ar-C4 | |

| 114.3 | d | ²J = 18.5 | Ar-C3 | |

| 112.4 | d | ³J = 2.8 | Ar-C6 | |

| 48.6 | s | - | N-CH (C2') | |

| 46.8 | s | - | CH₂ (C3') | |

| 25.1 | s | - | CH (C4') | |

| 22.8, 22.6 | s | - | CH₃ (C5', C6') | |

| 20.6 | s | - | CH₃ (C1') | |

| ¹⁹F (376 MHz) | -135.8 | m | - | Ar-F |

Table 3: FT-IR and EI-MS Data Summaries

| Analytical Technique | Key Signals / Fragments | Structural Assignment / Justification |

| ATR-FTIR (cm⁻¹) | 3415 | N-H stretch (Secondary amine) |

| 2958, 2872 | C-H stretch (Aliphatic branched chain) | |

| 1622, 1515 | C=C stretch (Aromatic ring) | |

| 1248 | C-F stretch | |

| 742 | Out-of-plane C-H bend (Ortho-disubstituted benzene) | |

| EI-MS (70 eV, m/z) | 195 (15%) | Molecular Ion [M]⁺• |

| 138 (100%) | Base Peak: [M - •CH₂CH(CH₃)₂]⁺ (α-cleavage) | |

| 111 (25%) | [2-F-C₆H₄-NH₂]⁺• (Inductive C-N cleavage) |

Conclusion

The rigorous structural elucidation of 2-fluoro-N-(4-methylpentan-2-yl)aniline requires a multi-faceted spectroscopic approach. By understanding the causality behind experimental parameters—such as utilizing Lewis acid catalysis for hindered imine formation, neutralizing NMR solvents to resolve diastereotopic protons, and extending ¹³C relaxation delays for quaternary carbon detection—researchers can ensure high-fidelity analytical validation. The predictive fragmentation pathways and detailed J-coupling analyses provided herein serve as a robust reference standard for drug development professionals working with complex fluorinated aniline derivatives.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21355501, 4-methyl-N-(4-methylpentan-2-yl)aniline." PubChem.[Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.[Link]

-

Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[Link]

Sources

Solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline in Organic Solvents: A Technical and Methodological Guide

For Immediate Release

Shanghai, China – March 15, 2026 – This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of the solubility characteristics of this and structurally similar N-substituted fluoroaniline derivatives. In the absence of publicly available empirical data for this specific molecule, this guide establishes a robust predictive model based on first principles of physical chemistry and provides a validated, step-by-step experimental protocol for its quantitative determination.

Introduction: The Strategic Importance of Solubility

2-fluoro-N-(4-methylpentan-2-yl)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1][2] The solubility of such a compound is a critical physicochemical parameter that governs its utility and application. From reaction kinetics in a chosen solvent to the efficiency of purification by crystallization and the bioavailability of a final active pharmaceutical ingredient (API), solubility data is foundational.[3][4]

This guide will deconstruct the molecular features of 2-fluoro-N-(4-methylpentan-2-yl)aniline to predict its behavior in various organic solvents and will provide a gold-standard experimental methodology for generating precise, reproducible solubility data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A comprehensive way to quantify these interactions is through Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[2][6][7]:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

For a solution to form, the HSP values of the solute and solvent must be similar.[8]

Molecular Analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline

To predict the solubility of the target molecule, we must analyze its constituent parts:

-

Aniline Core: The aromatic ring is predominantly nonpolar (contributing to δd), while the nitrogen atom of the amine group provides a site for hydrogen bonding (δh) and dipole interactions (δp).[9][10]

-

2-Fluoro Substituent: The ortho-positioned fluorine atom is highly electronegative, creating a strong dipole moment and influencing the electron density of the aromatic ring.[1] This enhances the molecule's polarity (increasing δp). Crucially, the proximity of the fluorine to the N-H group can lead to the formation of an intramolecular hydrogen bond .[1][11] This internal interaction can "shield" the N-H proton, reducing its ability to form intermolecular hydrogen bonds with solvent molecules, which may decrease solubility in highly polar, protic solvents.[11][12]

-

N-(4-methylpentan-2-yl) Group: This bulky, branched alkyl chain is nonpolar and lipophilic. It significantly increases the contribution of dispersion forces (δd) to the overall solubility parameter and will sterically hinder the approach of solvent molecules to the polar aniline core.

Predicted Solubility Profile

Based on the molecular structure, a qualitative solubility profile can be predicted. The molecule possesses both polar (fluoro-aniline) and significant nonpolar (alkyl chain) characteristics, suggesting it is an amphiphilic compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to High | The large, nonpolar N-alkyl group will have strong favorable dispersion interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess significant dipole moments that can interact favorably with the polar C-F and C-N bonds. They do not compete for hydrogen bonding, making the polar core accessible. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors.[13][14] While they can interact with the amine nitrogen, the bulky alkyl group and potential intramolecular hydrogen bonding may limit extensive solvation. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The dominant hydrophobic character of the large alkyl substituent and the aromatic ring will lead to poor solubility in water.[15][16] The basicity of the aniline nitrogen (pKa of the conjugate acid of fluoroaniline is ~3.0-4.6) means it will be protonated only in strongly acidic solutions, which could slightly increase solubility.[1][17] |

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as recommended by international guidelines.[18][19][20]

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the validated workflow for this procedure.

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

2-fluoro-N-(4-methylpentan-2-yl)aniline (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes

-

Isothermal orbital shaker

-

Benchtop centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UPLC system with UV/Vis or MS detector

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation of Slurry: Add an excess amount of solid 2-fluoro-N-(4-methylpentan-2-yl)aniline to a pre-weighed 4 mL glass vial. An amount that ensures undissolved solid will be present at equilibrium is required (e.g., 10-20 mg).

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an isothermal orbital shaker set to 25 °C ± 0.5 °C. Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A 24-hour period is typically adequate, but this should be confirmed by time-point sampling (e.g., at 18, 24, and 30 hours) during method validation to ensure the concentration has plateaued.[20][21]

-

Phase Separation: After equilibration, remove the vials and centrifuge at a moderate speed (e.g., 3000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates.

-

Dilution: Perform an accurate serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method. The concentration of the solute is determined by comparing the instrument response to a multi-point calibration curve prepared from a stock solution of known concentration.

-

Calculation: Calculate the solubility (S) in mg/mL or mol/L, accounting for the dilution factor.

Logic of Experimental Design

The described protocol is a self-validating system designed to ensure scientific integrity.

Caption: Self-Validating Logic of the Solubility Protocol.

-

Use of Excess Solid: This ensures that the solvent is fully saturated at equilibrium, defining the thermodynamic solubility limit.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.[18][19]

-

Equilibrium Confirmation: Verifying that the dissolved concentration does not change over an extended time period proves that a true equilibrium state, and not a transient supersaturated state, has been measured.[22]

-

Validated Analytical Method: The use of a specific and linear analytical method like HPLC ensures that the measured concentration is accurate and not subject to interference.[23]

Conclusion

While specific experimental data for the solubility of 2-fluoro-N-(4-methylpentan-2-yl)aniline is not present in the public domain, this guide provides a robust framework for its investigation. The theoretical analysis, based on Hansen Solubility Parameters and molecular structure, predicts high solubility in polar aprotic and nonpolar solvents, and moderate solubility in polar protic solvents. The provided isothermal shake-flask protocol is a detailed, field-proven methodology that will enable researchers to generate the precise, reliable, and reproducible data required for critical applications in chemical synthesis, process development, and pharmaceutical sciences.

References

-

Hansen, C. M. (1967). Hansen Solubility Parameters (HSP). Adscientis. [Link]

- Grokipedia. (n.d.). Fluoroaniline. Grokipedia.

-

AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Agfa Corporate. [Link]

-

StackExchange. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? Chemistry Stack Exchange. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Jacobsen, E. N., et al. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. PMC. [Link]

-

Van den Rul, H., et al. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

-

Buranov, A. U., & Mazza, G. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Publications. [Link]

- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

-

Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Scribd. [Link]

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. [Link]

-

Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA. [Link]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

-

Shestakova, E. S., et al. (2020, February 19). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Publishing. [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]

- Unknown. (n.d.).

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. PubChem. [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. JERAS. [Link]

-

Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]

-

PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylaniline. PubChem. [Link]

Sources

- 1. Fluoroaniline â Grokipedia [grokipedia.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. allen.in [allen.in]

- 14. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 15. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. scribd.com [scribd.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. bioassaysys.com [bioassaysys.com]

- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lifechemicals.com [lifechemicals.com]

Comprehensive Safety and Handling Guide for 2-Fluoro-N-(4-methylpentan-2-yl)aniline

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary & Structural Rationale

2-Fluoro-N-(4-methylpentan-2-yl)aniline is a highly specialized secondary aromatic amine. Structurally, it is characterized by an aniline core with an ortho-fluorine substituent and a bulky, highly lipophilic N-alkyl chain (4-methylpentan-2-yl, also known as a 1,3-dimethylbutyl group). While exact empirical safety data for this specific proprietary intermediate may not be universally cataloged, we can establish a rigorous, highly accurate safety profile using structural read-across methodology from its closest functional analogs: 2-fluoroaniline and N-methylaniline.

As a Senior Application Scientist, I approach this compound by analyzing the causality of its structure. The bulky alkyl group drastically increases the molecule's octanol-water partition coefficient (LogP), making it exceptionally prone to rapid transdermal absorption. Simultaneously, the ortho-fluorine atom influences the electronic environment of the amine, slightly reducing basicity but introducing the severe risk of hydrogen fluoride (HF) gas generation upon thermal decomposition.

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle this compound safely, researchers must understand the biochemical mechanisms that drive its toxicity. The hazards are not merely theoretical; they dictate the strict engineering controls required in the laboratory.

Methemoglobinemia and Hypoxia

Like most N-alkylanilines, this compound poses a severe risk of inducing methemoglobinemia. Aromatic amines are notorious for their ability to oxidize the iron in hemoglobin, reducing its oxygen-carrying capacity 1.

The Mechanism: Once absorbed, the compound undergoes hepatic CYP450-mediated N-hydroxylation. The resulting phenylhydroxylamine analog enters the bloodstream and reacts with functional hemoglobin (Fe²⁺). This interaction oxidizes the iron to the ferric state (Fe³⁺), forming methemoglobin (MetHb). The byproduct of this reaction is a nitrosobenzene analog, which is then enzymatically reduced back to the phenylhydroxylamine, creating a vicious, continuous redox cycle that rapidly depletes the blood's oxygen transport capability. Furthermore, prolonged MetHb induction and subsequent hemolytic effects are linked to indirect tumor development and spleen toxicity 2.

Fig 1: CYP450-mediated redox cycling pathway inducing methemoglobinemia.

Dermal Penetration and Thermal Instability

Because the 4-methylpentan-2-yl group is highly lipophilic, it drastically increases the oil/water partition coefficient. Unlike simple, unsubstituted anilines, this compound will rapidly penetrate the stratum corneum, making dermal exposure a primary and critical route of systemic toxicity.

Additionally, 2-fluoroaniline derivatives are classified as acutely toxic via oral, dermal, and inhalation routes 3. Under extreme heat or fire conditions, the thermal decomposition of fluorinated anilines generates highly toxic and corrosive gaseous hydrogen fluoride (HF) alongside nitrogen oxides 4.

Quantitative Hazard Summary

The following table synthesizes the expected physicochemical and toxicological data based on authoritative read-across from analogous structures.

| Property / Toxicity Endpoint | Read-Across Surrogate | Estimated / Reported Value | Hazard Implication |

| Acute Oral Toxicity (LD50) | 2-Fluoroaniline | ~Harmful/Toxic (GHS Cat 3) | Ingestion requires immediate medical intervention. |

| Methemoglobinemia Potential | N-Methylaniline | High | Induces severe cyanosis and systemic hypoxia. |

| Dermal Penetration Rate | N-Alkylanilines | High (Lipophilic) | Rapid systemic absorption through intact skin; requires Viton PPE. |

| Thermal Decomposition | 2-Fluoroaniline | > 600 °C (Autoignition) | Releases highly corrosive HF gas and NOx fumes. |

Self-Validating Experimental Protocols

Trustworthiness in the laboratory relies on self-validating systems—protocols where the success and safety of one step inherently verify the safety of the next. Do not rely on passive safety; actively prove the system is secure.

Protocol: Safe Dispensing and Reaction Setup

Objective: To transfer and react 2-fluoro-N-(4-methylpentan-2-yl)aniline without exposing the operator to vapors or dermal contact.

Step 1: System Validation (Engineering Controls)

-

Action: Activate the Class II fume hood. Before opening any chemical container, tape a small piece of tissue to the bottom of the sash.

-

Validation: The tissue must pull inward steadily. This physically validates that the face velocity is >100 fpm, ensuring negative pressure and vapor containment.

Step 2: PPE Selection (Chemical Causality)

-

Action: Don standard nitrile gloves, and then overlay them with Viton or Butyl rubber gloves .

-

Validation: Standard nitrile offers poor breakthrough times for highly lipophilic aromatic amines. Viton provides the necessary chemical resistance against the non-polar 4-methylpentan-2-yl moiety.

Step 3: Closed-System Transfer

-

Action: Purge the reaction flask with Argon. Use a gastight Hamilton syringe to pierce the septum of the reagent bottle, draw the required volume, and transfer it directly into the sealed reaction flask.

-

Validation: The absence of chemical odor (often described as a "fishy" or "shoe polish" smell typical of anilines) outside the hood validates the integrity of the closed-system transfer.

Step 4: Quenching and Decontamination

-

Action: Post-reaction, add 1M HCl to the reaction vessel and to any glassware that contacted the free amine.

-

Validation: The organic residue will dissolve into the aqueous layer. The formation of a water-soluble, non-volatile ammonium salt confirms the neutralization of the hazardous free-base amine, rendering the glassware safe for standard ambient washing.

Fig 2: Self-validating operational workflow for handling lipophilic anilines.

Emergency Response Guidelines

In the event of an exposure, standard first aid is insufficient. Specialized medical intervention is required due to the specific mechanisms of toxicity.

-

Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Because the compound is lipophilic, water alone will not easily remove it; soap is required to emulsify the chemical.

-

Systemic Exposure (Cyanosis/Methemoglobinemia): If the victim exhibits blue lips or nail beds (cyanosis), this indicates severe MetHb formation. Administer 100% oxygen immediately. Medical personnel must be informed that the exposure involves an N-alkylaniline, which may require the intravenous administration of Methylene Blue (a reducing agent that converts Fe³⁺ back to Fe²⁺).

-

Thermal Decomposition Exposure: If the compound catches fire, firefighters must be warned of the potential for Hydrogen Fluoride (HF) gas release. Calcium gluconate gel must be kept on hand if HF exposure is suspected.

References

- SAFETY DATA SHEET - Fisher Scientific: 2-Fluoroaniline. Fisher Scientific.

- 3-Bromo-N-methylaniline | 66584-32-5 | Benchchem. Benchchem.

- N-Methylanilin[MAK Value Documentation in German language, 2017].

- 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.

Sources

role of fluorine in drug metabolism and discovery

The Fluorine Advantage: Strategic Deployment in Drug Metabolism and Discovery

Executive Summary As a Senior Application Scientist, I frequently observe that the strategic introduction of fluorine into a molecular scaffold is the inflection point between a failed chemical series and a clinical candidate. In recent years, up to 50% of US FDA-approved small molecule drugs have contained at least one fluorine atom[1]. Fluorine is not merely a steric bioisostere for hydrogen; it is a powerful electronic modulator. This technical guide explores the causality behind fluorine’s impact on physicochemical properties, its role in metabolic stabilization, and its utility as a highly sensitive nuclear magnetic resonance (NMR) probe in fragment-based drug discovery (FBDD).

The decision to fluorinate a lead compound is driven by the need to optimize the delicate balance between target affinity and pharmacokinetic viability. Fluorine’s unique atomic properties—specifically its high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å)—allow it to exert profound inductive effects without introducing severe steric clashes[2].

Modulation of pKa and Basic Amines Many CNS and cardiovascular targets require basic amines (e.g., piperidines, pyrrolidines) for salt-bridge interactions. However, highly basic amines (pKa > 9) are fully protonated at physiological pH, leading to poor membrane permeability and high hERG channel liability. By introducing a fluorine atom adjacent to the basic nitrogen (e.g., 3-fluoropyrrolidine), the strong electron-withdrawing inductive effect (-I) lowers the pKa of the amine[2]. Causality: A lower pKa increases the fraction of the neutral, unprotonated species at pH 7.4. This directly enhances passive transcellular permeability (increasing oral bioavailability) and reduces the electrostatic interactions responsible for off-target hERG toxicity.

Metabolic Shielding Cytochrome P450 (CYP) enzymes, primarily in the liver, clear xenobiotics via the oxidative cleavage of C-H bonds. The carbon-fluorine (C-F) bond possesses a dissociation energy of ~115 kcal/mol, significantly stronger than a typical C-H bond (~98 kcal/mol). Causality: Strategically replacing a metabolically vulnerable C-H bond (such as the para-position of a phenyl ring) with a C-F bond creates a metabolic blockade[2]. The CYP enzyme cannot oxidize the C-F bond, thereby extending the drug’s in vivo half-life and reducing intrinsic clearance ( CLint )[3].

Table 1: Quantitative Comparison of Substituent Effects

| Property | Hydrogen (-H) | Fluorine (-F) | Trifluoromethyl (-CF3) |

|---|---|---|---|

| van der Waals Radius | 1.20 Å | 1.47 Å | 2.70 Å |

| Electronegativity (Pauling) | 2.20 | 3.98 | ~3.3 (Group) |

| Inductive Effect | Neutral | Strong (-I) | Very Strong (-I) |

| Lipophilicity Contribution ( π ) | 0.00 | +0.14 (Aromatic) | +0.88 (Aromatic) | | Metabolic Liability (CYP450) | High | Blocked | Blocked |

Clinical Case Study: Nirmatrelvir (Paxlovid)

The development of Nirmatrelvir (PF-07321332), a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), exemplifies the critical role of fluorine in modern antiviral design[4].

Nirmatrelvir incorporates a trifluoromethyl ( CF3 ) group that significantly enhances its target binding affinity and lipophilicity[5]. However, despite this fluorination, the bicyclic proline-like P2 moiety remains susceptible to oxidative metabolism by human CYP3A4 enzymes[6]. Causality of the Clinical Protocol: To achieve sustained therapeutic exposures, nirmatrelvir is co-packaged with ritonavir. Ritonavir acts purely as a pharmacokinetic enhancer; it is a potent mechanism-based inactivator of CYP3A4. By inhibiting the enzyme responsible for nirmatrelvir's degradation, ritonavir shifts nirmatrelvir's primary clearance pathway to renal elimination, increasing its half-life from 2 hours to 7 hours and ensuring robust antiviral efficacy[6][7].

19 F NMR in Fragment-Based Drug Discovery (FBDD)

Beyond structural integration, fluorine is a premier analytical tool. 19 F NMR is highly sensitive to its local chemical environment, boasting a chemical shift range of over 800 ppm[8]. Because fluorine is virtually absent in native biological macromolecules, 19 F NMR spectra are completely free of background interference, allowing for the observation of ligand binding in complex mixtures—even within living cells[9].

The FAXS Methodology Fluorine chemical shift Anisotropy and eXchange for Screening (FAXS) is a highly robust ligand-observed NMR technique[10][11]. Causality of the Assay: The assay relies on a fluorinated "spy" molecule with a known, weak affinity for the target protein. When free in solution, the spy tumbles rapidly, yielding a sharp 19 F NMR signal. Upon binding to the high-molecular-weight target protein, the spy molecule adopts the slow tumbling rate of the protein. This drastically reduces its transverse relaxation time ( T2 ), causing the NMR signal to broaden and diminish[9]. When a non-fluorinated fragment from a screening library competitively binds the target, it displaces the spy molecule. The spy returns to the free state, and its sharp 19 F signal is restored—a definitive, self-validating "hit" readout[10][11].

Fig 1: FAXS Competition NMR Workflow demonstrating spy ligand displacement.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, complete with necessary controls.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the Phase I metabolic stability of a fluorinated lead compound, yielding intrinsic clearance ( CLint ) and half-life ( t1/2 )[12][13].

Materials:

-

Human or Mouse Liver Microsomes (0.5 mg/mL final protein concentration)[13].

-

NADPH Regenerating System or 1 mM NADPH cofactor[12].

-

Potassium Phosphate Buffer (PPB, 100 mM, pH 7.4) with 3.3 mM MgCl2 [13].

-

Test compound (10 mM in DMSO).

Step-by-Step Methodology:

-

Preparation: Dilute the test compound in PPB to achieve a final assay concentration of 1 µM. Ensure the final DMSO concentration remains ≤ 0.25% to prevent solvent-induced CYP inhibition[12].

-

Pre-Incubation: In a 96-well plate, combine the microsomes, PPB, and test compound. Include a positive control well (e.g., Diclofenac or Testosterone) to validate enzyme viability, and a minus-cofactor control well to rule out non-CYP-mediated chemical degradation[12][13]. Incubate at 37°C for 10 minutes with gentle shaking (100 rpm)[13][14].

-

Initiation: Start the metabolic reaction by adding the NADPH cofactor[12].

-

Time-Course Sampling: At predetermined time points (0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot from the reaction mixture[12][13].

-

Quenching: Immediately transfer the aliquot into a quenching plate containing 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the proteins[12][13].

-

Centrifugation & Analysis: Centrifuge the quenched plate at 5500 rpm for 5 minutes. Extract the supernatant and analyze via LC-MS/MS to quantify the percentage of parent compound remaining[13].

Fig 2: Step-by-step workflow for the in vitro microsomal stability assay.

Protocol B: 19 F NMR FAXS Competition Assay

Used for high-throughput screening of fragment libraries against a target protein[10][11].

Step-by-Step Methodology:

-

Spy Calibration: Prepare a solution of the fluorinated spy molecule (e.g., 100 µM) in NMR buffer (50 mM Tris, 150 mM NaCl, 5% D2O ). Acquire a 1D 19 F NMR spectrum utilizing a Carr-Purcell-Meiboom-Gill (CPMG) T2 relaxation filter to establish the baseline sharp signal intensity[8].

-

Complex Formation: Add the target protein (e.g., 10 µM) to the spy solution. Re-acquire the 19 F spectrum. Validation Check: The spy signal must show significant line broadening or intensity reduction, confirming binding[9].

-

Competition: Add a mixture of non-fluorinated fragment compounds (e.g., 10 fragments, 200 µM each). Include a separate positive control sample containing a known high-affinity competitive inhibitor to validate the dynamic range of signal recovery[10].

-

Readout: Acquire the final 1D 19 F NMR spectrum. An increase in the sharp spy signal intensity indicates that one or more fragments in the mixture have successfully displaced the spy molecule from the active site[11].

Conclusion

Fluorine is an indispensable asset in the medicinal chemist's toolkit. By understanding the fundamental causality between fluorine's electronic properties and a molecule's macroscopic behavior—be it pKa depression, metabolic shielding, or NMR relaxation dynamics—scientists can rationally design safer, more efficacious therapeutics.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]

- 3. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Nirmatrelvir Derivatives Through P2 Substituent Modifications and Warhead Innovations Targeting the Main Protease of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiologically-Based Pharmacokinetic Modeling of PAXLOVID™ with First-Order Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Solution NMR in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

Substituted N-Alkylanilines in Medicinal Chemistry: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Protocol Design

Executive Summary

Substituted N-alkylanilines represent a privileged pharmacophore in contemporary medicinal chemistry. Their structural versatility allows them to act as critical hydrogen bond donors/acceptors and fine-tune lipophilicity (LogP), making them indispensable in the design of kinase inhibitors, tubulin polymerization inhibitors, and central nervous system (CNS) agents. This technical whitepaper synthesizes the pharmacological significance of N-alkylanilines with field-proven synthetic methodologies, providing drug development professionals with self-validating experimental workflows and mechanistic insights.

Pharmacological Significance and Target Engagement

The N-alkylaniline motif is integral to achieving high-affinity target engagement across various therapeutic classes. For instance, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as potent tubulin polymerization inhibitors[1]. Mechanistically, these compounds target the colchicine binding site on the tubulin heterodimer, preventing microtubule assembly and ultimately inducing G2/M cell cycle arrest and apoptosis in human tumor cell lines[1].

Figure 1: Mechanism of action for N-alkylaniline-derived tubulin polymerization inhibitors.

Furthermore, N-benzyl and N-allyl aniline derivatives exhibit significant inhibitory profiles against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and II)[2]. The ability of the N-alkyl group to occupy hydrophobic pockets within the active sites of these enzymes is a primary driver of their low-nanomolar binding affinities, demonstrating their utility in designing targeted treatments for Alzheimer's disease and glaucoma[2].

Table 1: Quantitative Structure-Activity Relationship (SAR) of N-Alkylaniline Derivatives [2]

| Compound Class | Target Enzyme | IC50 Range (nM) | Ki Range (nM) |

| N-benzyl-anilines | Acetylcholinesterase (AChE) | 182.45 - 520.21 | 149.24 - 519.59 |

| N-allyl-anilines | Human Carbonic Anhydrase I (hCA I) | 243.11 - 633.54 | 202.12 - 635.31 |

| N-allyl-2-chloroanilines | Human Carbonic Anhydrase II (hCA II) | 296.32 - 518.37 | 298.57 - 511.18 |

Synthetic Methodologies: A Mechanistic Perspective

The construction of the C(sp3)-N bond in N-alkylanilines dictates the overall efficiency, functional group tolerance, and scalability of the drug discovery campaign.

Reductive Amination

Reductive amination remains the most versatile method for the mono-alkylation of anilines. The reaction proceeds via the condensation of an aniline with an aldehyde or ketone to form an imine/iminium intermediate, followed by in situ reduction[3]. The causality behind selecting sodium triacetoxyborohydride (STAB) over stronger reducing agents like sodium borohydride (NaBH4) lies in its precise chemoselectivity; STAB rapidly reduces the protonated iminium ion while leaving the unprotonated carbonyl starting material intact, thereby suppressing the formation of undesired alcohol byproducts[3].

Buchwald-Hartwig Cross-Coupling

For the synthesis of sterically hindered N-aryl-N-alkylanilines, palladium-catalyzed Buchwald-Hartwig amination is the industry standard. The reaction couples an aryl halide with a secondary N-alkylaniline[3]. The choice of a bidentate phosphine ligand with a large bite angle (e.g., Xantphos) is critical; it accelerates the reductive elimination step from the Pd(II) intermediate, effectively outcompeting undesired β-hydride elimination pathways[3].

Emerging Methodologies

Recent catalytic innovations have expanded the synthetic toolbox. Visible light-enabled direct decarboxylative N-alkylation utilizes acridine photocatalysts to couple anilines with abundant aliphatic carboxylic acids, generating N-alkylanilines under mild, room-temperature conditions[4]. Additionally, iron-catalyzed reductive coupling of nitroarenes with alkyl halides offers a step-economical approach, directly forming the C-N bond and bypassing the need to pre-reduce nitroarenes to anilines[5].

Figure 2: Logical relationship of primary synthetic strategies to access N-alkylanilines.

Experimental Protocols & Self-Validating Workflows

To ensure high reproducibility in medicinal chemistry laboratories, the following protocols incorporate self-validating checkpoints to monitor reaction progress and intermediate stability.

Protocol 1: Reductive Amination of Aniline with Benzaldehyde

Objective: Synthesis of N-benzylaniline. Causality & Design: The reaction is conducted in a non-coordinating solvent (DCM) to facilitate the equilibrium-driven imine formation[3]. STAB is added portion-wise to control the exothermic hydride transfer.

Step-by-step Methodology:

-

Condensation: Dissolve aniline (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Stir at room temperature for 30-60 minutes[3].

-

Validation Checkpoint: TLC analysis must confirm the disappearance of the primary aniline and the emergence of a less polar imine intermediate before proceeding.

-

-

Hydride Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring mixture[3].

-

Monitoring: Stir for 1-4 hours at room temperature. Monitor via LC-MS to confirm the mass of the N-benzylaniline product[3].

-

Quenching & Workup: Slowly add saturated aqueous NaHCO3 to quench unreacted STAB. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter[3].

-

Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate gradient)[3].

Figure 3: Step-by-step experimental workflow for the reductive amination of anilines.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of N,N-diarylalkylamines via cross-coupling. Causality & Design: Palladium(II) acetate is reduced in situ to the active Pd(0) species. Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the phosphine ligand and subsequent catalyst deactivation[3].

Step-by-step Methodology:

-

Catalyst Preparation: In a glovebox or under standard Schlenk conditions, charge a flame-dried flask with Pd(OAc)2 (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv)[3].

-

Reagent Addition: Add anhydrous toluene, followed by the aryl halide (1.0 equiv) and the secondary N-alkylaniline (1.2 equiv)[3].

-

Reaction Execution: Heat the mixture to 80-110 °C under an inert argon atmosphere for 12-24 hours[3].

-

Validation Checkpoint: A distinct color transition from yellow/orange to dark red/brown indicates successful in situ generation of the active Pd(0) complex and active catalytic turnover.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[3].

-

Purification: Concentrate the filtrate and purify by flash chromatography[3].

Table 2: Optimization Parameters for Buchwald-Hartwig Amination [3]

| Base | Solvent | Temperature (°C) | Yield Profile | Causality / Mechanistic Notes |

| NaOtBu | Toluene | 80-110 | High | Standard choice; strongly basic, promotes rapid transmetalation. |

| LHMDS | Toluene | 80-110 | Moderate-High | Effective alternative; utilized specifically for base-sensitive substrates. |

| K3PO4 | Dioxane | 100 | Moderate | Milder base; requires longer reaction times but offers superior functional group tolerance. |

Conclusion

The synthesis and application of substituted N-alkylanilines remain a cornerstone of medicinal chemistry. By understanding the mechanistic causality behind reductive aminations and transition-metal-catalyzed couplings, researchers can design robust, self-validating workflows. The integration of novel methodologies, such as photoredox decarboxylative alkylation and iron-catalyzed reductive couplings, continues to expand the accessible chemical space for N-alkylaniline-based drug discovery, enabling the rapid generation of highly functionalized therapeutic candidates.

References

- Source: benchchem.

- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)

- Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study Source: Arabian Journal of Chemistry URL

- Source: nih.gov (PMC)

- Source: researchgate.

Sources

- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Visible Light-Enabled Direct Decarboxylative N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

protocol for reductive amination of 2-fluoroaniline

As a Senior Application Scientist, I approach the reductive amination of weakly nucleophilic anilines not merely as a sequence of chemical additions, but as a delicate kinetic balancing act. In late-stage drug development and complex organic synthesis, the functionalization of electron-deficient aromatic amines—such as 2-fluoroaniline—presents a distinct mechanistic hurdle.

The core challenge lies in the electronic nature of the substrate. The highly electronegative fluorine atom at the ortho position exerts a powerful inductive (-I) effect, withdrawing electron density from the adjacent amine lone pair. This significantly depresses its nucleophilicity, making the initial attack on a carbonyl carbon thermodynamically and kinetically sluggish. Standard reductive amination conditions often fail here, leading to the competitive, direct reduction of the starting aldehyde or ketone into an unwanted alcohol byproduct.

To circumvent this and drive the reaction to completion, we must design a self-validating system where the rate of iminium formation outpaces background reduction. This Application Note details the authoritative protocol utilizing Sodium Triacetoxyborohydride (STAB) to achieve high-yielding, chemoselective reductive aminations of 2-fluoroaniline[1].

Mechanistic Rationale & Reagent Selection

The strategic combination of STAB (NaBH(OAc)₃) and Acetic Acid (AcOH) in 1,2-Dichloroethane (DCE) is the gold standard for this transformation[1].

Why STAB? Unlike Sodium Borohydride (NaBH₄), which aggressively reduces carbonyls, STAB is sterically hindered and electronically deactivated by its three electron-withdrawing acetate groups. It is effectively inert toward most aldehydes and ketones at room temperature. However, it rapidly and selectively transfers a hydride to the highly electrophilic iminium ion generated in situ. While Sodium Cyanoborohydride (NaBH₃CN) via the classic Borch reduction is a viable alternative[2], STAB is prioritized in modern pharmaceutical development due to its superior safety profile (avoiding the generation of highly toxic HCN gas during workup) and higher yields for weakly basic amines.

Mechanistic pathway of STAB-mediated reductive amination.

Quantitative Reagent Comparison

To justify the selection of STAB, the following table summarizes the quantitative performance profiles of common reducing agents when applied to weakly nucleophilic anilines like 2-fluoroaniline.

| Reducing Agent | Reagent Formula | Typical Yield (Weak Amines) | Imine Selectivity | Toxicity Profile | Suitability for 2-Fluoroaniline |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 85–95% | Excellent | Low | Optimal (Standard Choice) |

| Sodium Cyanoborohydride | NaBH₃CN | 70–85% | High | High (Generates HCN) | Good (Alternative) |

| Sodium Borohydride | NaBH₄ | < 50% | Poor (Reduces C=O) | Low | Poor (Requires Stepwise) |

| Catalytic Hydrogenation | H₂, Pd/C | Variable | Moderate | Low | Moderate (Dehalogenation Risk) |

Experimental Workflow

Reaction workflow for the reductive amination of 2-fluoroaniline.

Detailed Protocol: Reductive Amination (10 mmol Scale)

This protocol is engineered as a self-validating system. By monitoring specific physical and chemical checkpoints, the scientist can confirm the mechanistic integrity of the reaction in real-time.

Materials Required:

-

2-Fluoroaniline: 1.11 g (10.0 mmol, 1.0 equiv)

-

Carbonyl Compound (e.g., Benzaldehyde or Cyclohexanone): 10.5 mmol (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 equiv)

-

Glacial Acetic Acid (AcOH): 0.60 g (10.0 mmol, 1.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE): 30 mL

Step-by-Step Methodology:

-

Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-fluoroaniline and the carbonyl compound in anhydrous DCE (30 mL).

-

Causality Note: DCE is prioritized over THF or DCM because its dielectric constant perfectly balances the solubility of the polar STAB reagent while maintaining the stability of the transient iminium ion[1].

-

-

Acid Catalysis & Pre-formation: Add glacial acetic acid (1.0 equiv) to the stirring solution.

-

Causality Note: For unreactive ketones, stir this mixture for 30–60 minutes prior to adding the reducing agent. This allows the equilibrium to shift toward the hemiaminal/iminium intermediate, preventing the premature, wasteful reduction of the carbonyl.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 to 10 minutes.

-

System Validation Checkpoint 1: The reaction mixture will transition from a clear solution to a cloudy/milky suspension. This visual cue validates that the hydride transfer is occurring and sodium acetate byproduct is precipitating out of the non-polar solvent.

-

-

Monitoring: Stir the suspension at room temperature under N₂. Aldehydes typically reach completion in 2–4 hours; sterically hindered ketones may require 12–24 hours.

-

System Validation Checkpoint 2: Monitor via LC-MS or TLC. The strict disappearance of the carbonyl mass/spot confirms that the reduction is kinetically tracking with imine formation, preventing the accumulation of direct reduction byproducts.

-

-

Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL).

-

System Validation Checkpoint 3: The basic quench neutralizes the acetic acid and destroys unreacted STAB, releasing H₂ gas. Vigorous gas evolution confirms that active hydride was present throughout the entire reaction lifecycle, validating that the reducing agent was not the limiting factor. Stir until gas evolution ceases (approx. 15 mins).

-

-

Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure fluoro-aryl amine.

Advanced Troubleshooting

-

Observation: High amounts of reduced carbonyl (alcohol byproduct) are detected.

-

Causality: The rate of direct carbonyl reduction is outcompeting imine formation.

-

Intervention: Increase the pre-formation time (Step 2) to 2 hours before adding STAB. If the ketone is highly sterically hindered, substitute AcOH with a stronger Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), to force imine formation prior to reduction.

-

-

Observation: Dialkylation (tertiary amine formation) occurs when using an aldehyde.

-

Causality: The newly formed secondary amine is more nucleophilic than the starting 2-fluoroaniline, allowing it to react with excess aldehyde.

-

Intervention: Ensure 2-fluoroaniline is kept in a slight stoichiometric excess (1.05 equiv) relative to the aldehyde, and add the aldehyde dropwise to the amine/STAB suspension.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL:[Link]

Sources

Application Note: Advanced Experimental Protocols for the Selective N-Alkylation of Fluoroanilines

Introduction & Mechanistic Rationale

The N-alkylation of fluoroanilines is a critical transformation in medicinal chemistry and agrochemical development. The introduction of an alkyl group onto the nitrogen atom modifies the molecule's lipophilicity, basicity, and pharmacokinetic profile, while the fluorine atom acts as a bioisostere for hydrogen, enhancing metabolic stability[1].

However, fluoroanilines present unique synthetic challenges. The strong inductive electron-withdrawing effect (-I) of the fluorine atom reduces the nucleophilicity of the amine group. When subjected to traditional direct alkylation with alkyl halides, the reaction often suffers from poor selectivity, leading to difficult-to-separate mixtures of unreacted primary amines, mono-alkylated, and over-alkylated (tertiary) products[2]. Furthermore, the use of harsh conditions or certain noble metal catalysts (like Palladium) can trigger unwanted hydrodehalogenation side reactions[2].

To establish a self-validating, high-yield system for mono-N-alkylation , this guide details two robust methodologies:

-

Reductive Amination : A highly scalable, mild approach utilizing ketones/aldehydes and hydride donors[1].

-

Borrowing Hydrogen (Hydrogen Autotransfer) : A green, transition-metal-catalyzed approach utilizing alcohols as alkylating agents[3].

Experimental Workflow & Decision Matrix

Caption: Workflow for N-alkylation of fluoroanilines via reductive amination and borrowing hydrogen.

Experimental Protocols

Protocol A: One-Pot Reductive Amination (Synthesis of N-Isopropyl-4-fluoroaniline)

This method leverages the in-situ formation of an imine intermediate, followed by its reduction. It is highly selective for secondary amines[1].

Reagents:

-

4-Fluoroaniline (0.2 mol, 22.2 g)

-

Acetone (0.24 mol, 17.6 mL)

-

Glacial Acetic Acid (120 mL)

-

Sodium Borohydride (NaBH₄) (0.25 mol, 9.4 g)

Step-by-Step Methodology:

-

Reaction Setup : Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel.

-

Imine Formation : Add 4-fluoroaniline and acetone to the flask. Introduce glacial acetic acid to dissolve the reactants.

-

Causality Insight: Acetic acid serves a dual purpose: it acts as the solvent and provides the acidic environment necessary to protonate the carbonyl oxygen, accelerating nucleophilic attack by the weakly nucleophilic fluoroaniline[1].

-

-

Thermal Control : Submerge the flask in an ice bath to bring the internal temperature to approximately 10°C.

-

Reduction : While maintaining the internal temperature strictly below 20°C, add NaBH₄ in small portions.

-

Causality Insight: NaBH₄ reacts with acetic acid to form sodium triacetoxyborohydride (STAB) in situ. STAB is a milder reducing agent that selectively reduces the protonated imine without reducing the excess acetone. The strict temperature control (<20°C) prevents thermal runaway and suppresses the rapid evolution of hydrogen gas[1].

-

-

Maturation : Stir the reaction mixture at 20°C for 30–60 minutes. Monitor completion via TLC (Thin-Layer Chromatography).

-

Quench & Basification : Pour the mixture into 500 mL of ice water. Slowly add 50% aqueous NaOH dropwise until the solution is alkaline (pH > 9), ensuring the temperature remains below 25°C.

-

Causality Insight: Basification neutralizes the acetic acid and deprotonates the newly formed secondary amine salt, driving the freebase product into the organic phase for extraction[1].

-

-

Extraction & Purification : Extract the aqueous layer with hexane (2 x 100 mL). Wash the combined organic phases with saturated NaCl (brine), dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure. Purify the crude liquid by vacuum distillation (collecting the fraction at 40°C/0.5 mmHg)[1].

Protocol B: Transition-Metal Catalyzed N-Alkylation (Borrowing Hydrogen)

This protocol utilizes alcohols as alkylating agents, generating water as the only byproduct. It relies on a Ruthenium catalyst to temporarily "borrow" hydrogen from the alcohol[3].

Reagents:

-

4-Fluoroaniline (0.5 mmol)

-

Benzyl Alcohol (1.0 mmol)

-

Ru/PNC-700 Catalyst (50 mg)

-

Potassium tert-butoxide (KOtBu) (2.0 mmol)

-

Tetrahydrofuran (THF) (2 mL)

Step-by-Step Methodology:

-

Reaction Setup : Utilize an oven-dried 20 mL pressure tube equipped with a magnetic stir bar.

-

Reagent Loading : Charge the tube with the Ru/PNC-700 catalyst, 4-fluoroaniline, benzyl alcohol, and KOtBu. Add THF as the solvent[3].

-

Sealed Reaction : Tightly seal the pressure tube. Submerge it in a pre-heated oil bath at 150°C and stir vigorously for 48 hours.

-

Causality Insight: The sealed pressure tube ensures that the transient hydrogen gas generated during the initial dehydrogenation of the alcohol remains dissolved in the THF. This trapped hydrogen is strictly required for the final step: the re-hydrogenation of the imine intermediate into the target amine[3]. Furthermore, Ruthenium is selected over Palladium to prevent the catalytic hydrodefluorination (cleavage of the C-F bond) that Pd often induces under reducing conditions[3],[2].

-

-

Workup : Allow the vessel to cool completely to room temperature before carefully opening. Separate the heterogeneous Ru catalyst via simple filtration or centrifugation.

-

Causality Insight: The Ru/PNC-700 catalyst is robust; washing it with ethyl acetate, water, and ethanol allows it to be dried and reused for subsequent catalytic cycles without significant degradation[3].

-

-

Purification : Analyze the crude mixture via GC-MS. Purify the product using silica gel column chromatography to isolate the pure N-benzyl-4-fluoroaniline[3].

Quantitative Data Summary

The following table summarizes the expected yields of mono-N-alkylated fluoroanilines based on the chosen methodology and substrates.

| Substrate | Alkylating Agent | Methodology | Expected Yield (%) | Reference |

| 4-Fluoroaniline | Acetone | Reductive Amination (NaBH₄/AcOH) | 71% | [1] |

| 4-Fluoroaniline | Benzyl Alcohol | Borrowing Hydrogen (Ru/PNC-700) | 78–85% | [3] |

| 2-Fluoroaniline | Benzyl Alcohol | Borrowing Hydrogen (Ru/PNC-700) | 78–85% | [3] |

| 4-Fluoroaniline | 4-Hydroxybutan-2-one | Photocatalytic / Cu-Catalyzed | ~78% | [4] |

References

- Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amin

- Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogen

- CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline, Google P

- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]

- 3. Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

GC-MS analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline reaction mixture

An Application Note and Protocol for the GC-MS Analysis of a 2-fluoro-N-(4-methylpentan-2-yl)aniline Reaction Mixture

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of reaction mixtures is a cornerstone of process optimization, quality control, and safety assessment.[1] The target compound, 2-fluoro-N-(4-methylpentan-2-yl)aniline, represents a class of N-alkylated aromatic amines that are pivotal intermediates. Its analysis is critical for confirming identity, determining purity, and identifying potential by-products or unreacted starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and highly specific mass-based detection.[2][3]

This application note provides a comprehensive, field-proven protocol for the analysis of a 2-fluoro-N-(4-methylpentan-2-yl)aniline reaction mixture. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating analytical system. The protocol is designed for researchers, process chemists, and quality control analysts who require a reliable method for monitoring the synthesis of N-substituted aniline derivatives.

Principle of the Method

The workflow hinges on the principle of separating volatile and semi-volatile components of a reaction mixture using gas chromatography, followed by their ionization and detection using mass spectrometry.[4] The sample is first diluted in a suitable organic solvent and injected into the GC system. In the heated injection port, the sample is vaporized and carried by an inert gas (helium) onto a capillary column. The column, coated with a specific stationary phase, separates the mixture's components based on their boiling points and differential affinities for the phase.[4] As each separated component elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (Electron Ionization, EI). This process generates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. These ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.[1]

Experimental Workflow Diagram

The overall analytical process, from sample receipt to final data interpretation, is illustrated in the following workflow.

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocol

Materials and Reagents

-

Solvent: Dichloromethane (DCM), HPLC or GC-grade. A volatile organic solvent is chosen for its ability to dissolve the analyte and matrix components while being compatible with the GC system.[5]

-

Reaction Mixture: A representative sample of the 2-fluoro-N-(4-methylpentan-2-yl)aniline synthesis reaction.

-

Syringe Filters: 0.45 µm PTFE filters, for removing particulate matter that could clog the GC injector or column.[5]

-

GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Instrumentation

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is required. The system should be equipped with:

-

A capillary split/splitless injector.

-

An autosampler for precision and reproducibility.

-

Electron Ionization (EI) source.

-

Data acquisition and processing software (e.g., ChemStation, MassHunter, Xcalibur).

Sample Preparation Protocol (Dilute-and-Shoot)

This protocol assumes the reaction mixture is in an organic solvent. If the matrix is aqueous or contains significant salts, a preliminary liquid-liquid extraction (LLE) into an organic solvent like ethyl acetate or DCM would be necessary.[6][7]

-

Aliquotting: Carefully transfer 10 µL of the homogenized reaction mixture into a clean 1.5 mL microcentrifuge tube.

-

Dilution: Add 990 µL of dichloromethane to the tube. This 1:100 dilution is a typical starting point to avoid detector saturation and column overload. The optimal dilution factor may need to be determined empirically.

-

Homogenization: Cap the tube and vortex for 30 seconds to ensure the sample is thoroughly mixed.

-

Filtration: Draw the diluted sample into a syringe and pass it through a 0.45 µm PTFE syringe filter directly into a 2 mL GC vial.[5]

-

Capping: Securely cap the vial. The sample is now ready for analysis.

GC-MS Instrument Parameters

The following parameters are a robust starting point for the analysis of N-substituted anilines and should be optimized for the specific instrument in use.[8][9]

| Parameter | Condition | Rationale |

| GC System | Agilent 8890 GC or equivalent | - |

| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, medium-polarity column providing excellent separation for a wide range of semi-volatile organic compounds, including aromatic amines.[8][9] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for MS applications. Constant flow mode ensures stable retention times and peak shapes during the temperature ramp. |

| Injector | Split/Splitless | - |

| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte and co-injected species without thermal degradation.[10] |

| Injection Mode | Split (Ratio 50:1) | A split injection prevents column overloading from major components in the reaction mixture, ensuring sharp chromatographic peaks. For trace analysis, a splitless injection could be employed.[10] |

| Injection Volume | 1.0 µL | Standard volume for capillary GC. |

| Oven Program | Initial: 120 °C, hold 2 min. Ramp 1: 15 °C/min to 280 °C, hold 5 min. | The initial hold allows for the elution of the solvent. The ramp separates components by boiling point, and the final hold ensures all high-boiling impurities are eluted from the column. |

| MS System | Agilent 5977B MSD or equivalent | - |

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes as they pass from the GC column to the MS source. |

| Ion Source | Electron Ionization (EI) | - |

| Ionization Energy | 70 eV | The industry standard for EI-MS, producing reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST). |

| Source Temp. | 230 °C | An optimized temperature to maintain ion formation efficiency and minimize source contamination.[10] |

| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering performance.[10] |

| Mass Scan Range | m/z 40 - 450 | A wide scan range to capture low-mass fragments, the molecular ion of the target compound (MW 195.28), and potential higher-mass by-products. |

| Scan Mode | Full Scan | Acquires complete mass spectra for all eluting peaks, which is essential for identifying unknown components in the reaction mixture. |

Expected Results and Discussion

Chromatographic Separation

The total ion chromatogram (TIC) is expected to show several peaks. The largest peak should correspond to the solvent (DCM). Other peaks may include unreacted starting materials (e.g., 2-fluoroaniline), the main product (2-fluoro-N-(4-methylpentan-2-yl)aniline), and any reaction by-products. The retention time of the target analyte will be dependent on the exact conditions but will elute after the more volatile starting materials.

Mass Spectral Analysis of 2-fluoro-N-(4-methylpentan-2-yl)aniline

The identity of the target compound is confirmed by its unique mass spectrum.

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₁₈FN. The nominal molecular weight is 195 g/mol . A distinct molecular ion peak should be observed at m/z 195 . Its presence is a strong indicator of the compound's identity.

-

Key Fragmentation Pathways: The fragmentation pattern of N-alkylanilines under EI is often dominated by cleavage of the bonds adjacent (alpha) to the nitrogen atom.[11][12]

-

α-Cleavage (Loss of tert-butyl radical): The most prominent fragmentation is expected to be the cleavage of the C-C bond between the nitrogen-bearing carbon and the tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃, mass = 57 Da).

-

[M - 57]⁺: This will produce a major fragment ion at m/z 138 . This is often the base peak or one of the most abundant ions in the spectrum and is highly characteristic of the N-(4-methylpentan-2-yl) structure.

-

-

α-Cleavage (Loss of methyl radical): A less favorable, but possible, alpha-cleavage is the loss of a methyl radical from the alkyl chain.

-

[M - 15]⁺: This would result in a fragment at m/z 180 .

-

-

Fragments from the Aromatic Moiety: The aromatic portion of the molecule will also produce characteristic ions.

-

Trustworthiness Through Method Validation

While this note provides a protocol for qualitative analysis, a fully validated method for quantitative purposes would require assessing parameters according to ICH guidelines.[14][15] This includes:

-

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[16]

-

Linearity and Range: Establishing a linear relationship between analyte concentration and detector response over a defined range.[15]

-

Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day) of the results.[15]

-

Accuracy: Determining the closeness of the measured value to the true value, often through recovery studies in a spiked matrix.[15]

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of a 2-fluoro-N-(4-methylpentan-2-yl)aniline reaction mixture. The protocol emphasizes a logical workflow, from systematic sample preparation to optimized instrument conditions grounded in established analytical principles. The detailed discussion of expected chromatographic and mass spectral results provides a clear benchmark for successful identification of the target compound and potential impurities. By explaining the rationale behind key procedural steps, this guide empowers researchers to not only implement the method but also to adapt and troubleshoot it effectively for related N-alkylated aniline compounds, thereby ensuring data of the highest scientific integrity.

References

- Google. (n.d.). Current time information in Washington, DC, US.

- Benchchem. (n.d.). A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods.

- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.

- Benchchem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.

- Organomation. (n.d.). GC-MS Sample Preparation.

-